4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride
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Overview
Description
4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H9F3NO2·HCl It is characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride typically involves multiple steps:
Starting Material: The synthesis often begins with 3-(trifluoromethyl)benzoic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, yield, and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride depends on its specific application. In biological systems, the trifluoromethyl group can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzoic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
3-(trifluoromethyl)benzoic acid:
4-(methylamino)-3-(trifluoromethyl)benzoic acid hydrochloride: Similar structure but with a methylamino group instead of an aminomethyl group, leading to different reactivity and applications.
Uniqueness
The presence of both the aminomethyl and trifluoromethyl groups in 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid hydrochloride imparts unique chemical properties, such as enhanced reactivity and potential for diverse applications in various fields. The trifluoromethyl group, in particular, is known for its ability to modulate biological activity and improve the pharmacokinetic properties of compounds.
Properties
CAS No. |
2751614-84-1 |
---|---|
Molecular Formula |
C9H9ClF3NO2 |
Molecular Weight |
255.6 |
Purity |
95 |
Origin of Product |
United States |
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